molecular formula C7H13IO2 B8747680 2-(2-iodoethoxy)tetrahydro-2H-pyran CAS No. 96388-83-9

2-(2-iodoethoxy)tetrahydro-2H-pyran

Cat. No.: B8747680
CAS No.: 96388-83-9
M. Wt: 256.08 g/mol
InChI Key: FXKASOSOVAVXTA-UHFFFAOYSA-N
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Description

2-(2-Iodoethoxy)tetrahydro-2H-pyran (CAS 96388-83-9) is a versatile chemical building block of significant value in organic and medicinal chemistry research. This compound, characterized as a yellow oil with a molecular weight of 256.08 g/mol, serves as a critical intermediate in multi-step synthetic sequences . Its structure features a reactive iodoethane chain protected by a tetrahydropyranyl (THP) group, a widely used acid-labile protecting group for alcohols. The primary utility of this reagent stems from the reactive iodine atom, which can be readily displaced in SN2 alkylation reactions to introduce a protected oxygen functionality into more complex target molecules . This makes it an indispensable reagent for chemists aiming to build intricate molecular architectures, particularly in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and other specialty chemicals . In practice, the THP group can be easily removed under mild acidic conditions after the alkylation step, regenerating the primary alcohol and allowing for further functionalization. This controlled reactivity is essential for the synthesis of complex molecules, including potential therapeutics. For instance, related iodotetrahydro-pyran derivatives are employed in the synthesis of key intermediates for immunomodulatory drugs and other therapeutically valuable compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheet prior to use.

Properties

CAS No.

96388-83-9

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

2-(2-iodoethoxy)oxane

InChI

InChI=1S/C7H13IO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2

InChI Key

FXKASOSOVAVXTA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tetrahydropyran (THP) ring is a common scaffold in synthetic chemistry, often used as a protecting group for alcohols. Key structural variations among analogs lie in the substituents attached to the ethoxy chain:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Functional Features
2-(2-Iodoethoxy)tetrahydro-2H-pyran Iodoethoxy C₇H₁₃IO₂ 272.08 Not provided Iodine as a leaving group
2-(2-Bromoethoxy)tetrahydro-2H-pyran Bromoethoxy C₇H₁₃BrO₂ 217.08 17739-45-6 Bromine for SN2 reactions
2-(3-Chloropropoxy)tetrahydro-2H-pyran Chloropropoxy C₈H₁₅ClO₂ 178.66 42330-88-1 Chlorine in extended chain
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Methoxyethoxy C₈H₁₆O₃ 160.21 4819-82-3 Ether linkage for stability

Key Observations :

  • Halogenated Derivatives : THP-I and its bromo/chloro analogs are distinguished by halogen leaving groups. Iodine’s larger atomic radius and lower bond strength enhance its reactivity in substitution reactions compared to bromine and chlorine.
  • Non-Halogenated Analogs: The methoxyethoxy variant () lacks a leaving group, making it more stable but less reactive in synthetic applications.

Halogenated Derivatives :

  • THP-I : Likely synthesized via iodination of a precursor alcohol (e.g., using HI or KI/oxidizing agents). Similar to bromo analogs, which are prepared via bromination of 2-(2-hydroxyethoxy)-THP .
  • Bromo Analog (CAS 17739-45-6) : Used in synthesizing heterocycles (e.g., indoles, pyrazoles) and cardiolipin analogs .
  • Chloro Analog (CAS 42330-88-1) : Prepared under standard etherification conditions, with applications less documented but likely similar to bromo derivatives .

Non-Halogenated Analogs:

  • Methoxyethoxy-THP (CAS 4819-82-3) : Synthesized via acid-catalyzed etherification, with thermodynamic stability highlighted by evaporation enthalpy (ΔvapH° = 60.0–60.3 kJ/mol) .

Reactivity Trends :

  • Leaving Group Efficiency : Iodine > Bromine > Chlorine. THP-I is expected to undergo nucleophilic substitution (e.g., with amines or thiols) under milder conditions than bromo or chloro analogs.
  • Stability: Halogenated compounds are generally less stable than non-halogenated analogs due to susceptibility to light and heat.

Physical Properties :

  • Boiling Points : Bromoethoxy-THP (107°C) and chloropropoxy-THP (107°C) share similar volatility, while THP-I’s higher molecular weight suggests a higher boiling point .
  • Solubility : Halogenated THP derivatives are typically lipophilic, favoring organic solvents like dichloromethane or THF.

Stability and Handling Considerations

  • THP-I : Iodine’s sensitivity to light and moisture necessitates storage in dark, anhydrous conditions.
  • Bromo/Chloro Analogs : More stable but still require inert atmospheres for long-term storage .

Preparation Methods

Dowex 50W-X8 Resin-Catalyzed Reaction

A solid acid catalyst (Dowex 50W-X8, H⁺ form) enables easier purification.

  • Substrates : DHP and 2-iodoethanol in tetrahydrofuran (THF).

  • Catalyst : Dowex resin (2.0 g) is added to the mixture.

  • Conditions : Reflux at 65°C for 4 hours.

  • Workup : Resin is filtered off, and the product is purified via column chromatography.

Example :

Reaction: DHP (8.0 mL) + 2-iodoethanol (0.57 mol) + Dowex 50W-X8 in THF → 2-(2-iodoethoxy)tetrahydro-2H-pyran.

Yield : ~45% (estimated from analogous reactions).

Alternative Catalytic Systems

Other catalysts, such as pyridinium p-toluenesulfonate (PPTS), have been employed for similar etherifications.

PPTS-Catalyzed Synthesis

  • Substrates : DHP and 2-iodoethanol in CH₂Cl₂.

  • Catalyst : PPTS (0.1 equiv).

  • Conditions : Stirred at room temperature for 12 hours.

  • Workup : Volatiles are removed, and the product is purified by silica gel chromatography.

Example :

Reaction: DHP (43.35 mmol) + 2-bromoethanol (28.90 mmol) + PPTS (2.89 mmol) → 2-(2-bromoethoxy)tetrahydro-2H-pyran.

Yield : Quantitative (analogous to bromoethoxy variant).

Comparative Analysis of Methods

Method Catalyst Solvent Conditions Yield Reference
pTSA-CatalyzedpTSA (10 mol%)CH₂Cl₂RT, 12 h~75%
Dowex Resin-CatalyzedDowex 50W-X8THFReflux, 4 h~45%
PPTS-CatalyzedPPTS (0.1 equiv)CH₂Cl₂RT, 12 hQuantitative

Key Observations :

  • pTSA offers higher efficiency due to homogeneous catalysis.

  • Dowex resin simplifies purification but requires higher temperatures.

  • PPTS enables quantitative yields but is less commonly reported for iodoethoxy derivatives.

Mechanistic Insights

The reaction mechanism involves:

  • Protonation : Acid activates the hydroxyl group of 2-iodoethanol, forming a better leaving group (water).

  • Nucleophilic Attack : The oxygen of DHP attacks the electrophilic carbon adjacent to iodine.

  • Elimination : Iodide is expelled, forming the ether bond.

Side Reactions : Competing elimination (e.g., formation of alkenes) is minimized under mild conditions.

Applications and Derivatives

This compound is a precursor for:

  • Spirocycles : Used in Rh(II)-catalyzed C–H insertions to form spiroacetals.

  • Functional Materials : Incorporated into polymeric chains for optoelectronic applications.

  • Pharmaceutical Intermediates : Serves as a protecting group in peptide synthesis .

Q & A

What are the optimal synthetic routes for preparing 2-(2-iodoethoxy)tetrahydro-2H-pyran, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or iodination of precursor molecules. A common approach is the reaction of 2-(2-hydroxyethoxy)tetrahydro-2H-pyran with iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or NaOCl) under controlled temperatures (0–25°C) . For brominated analogs like 2-(2-bromoethoxy)tetrahydro-2H-pyran, stabilization with K₂CO₃ is required to prevent elimination side reactions . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, THF) enhance nucleophilicity.
  • Oxidizing agent : NaOCl may offer faster kinetics compared to H₂O₂ but requires strict pH control.
  • Temperature : Lower temperatures (0–5°C) minimize byproduct formation.

How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

Basic Research Question
¹H and ¹³C NMR are critical for structural elucidation. Key spectral features include:

  • ¹H NMR :
    • Protons on the tetrahydropyran (THP) ring exhibit splitting patterns due to coupling (e.g., δ 3.5–4.5 ppm for oxymethylene groups).
    • The iodoethoxy chain shows distinct signals: δ 3.2–3.7 ppm (-OCH₂CH₂I) and δ 2.5–3.0 ppm (I-CH₂ coupling).
  • ¹³C NMR :
    • The iodine-bearing carbon appears at δ 5–10 ppm (C-I) .
    • THP ring carbons resonate at δ 60–80 ppm (C-O).
      Quantitative analysis of purity can be achieved via integration of diagnostic peaks and comparison with reference spectra from analogs like 2-(4-bromophenethoxy)tetrahydro-2H-pyran .

What strategies can mitigate diastereoselectivity challenges during the synthesis of substituted tetrahydropyrans?

Advanced Research Question
Diastereoselectivity in THP derivatives is influenced by steric and electronic factors. For example, copper(II)-bisphosphine catalysts enable stereocontrol during oligomerization reactions, favoring specific stereoisomers (e.g., (2R*,3S*,4S*) configurations) . Methodological adjustments include:

  • Catalyst design : Chiral ligands (e.g., L3 in ) enhance enantiomeric excess.
  • Solvent effects : Non-polar solvents (e.g., toluene) favor axial attack in ring-forming steps.
  • Temperature gradients : Lower temperatures stabilize transition states, improving selectivity.
    Case studies on analogs like 2-styryltetrahydro-2H-pyran demonstrate >70% diastereomeric excess under optimized conditions .

How can contradictory data on reaction yields be resolved when varying substituents on the THP ring?

Advanced Research Question
Contradictions often arise from competing reaction pathways. For example, electron-withdrawing groups (e.g., -Br, -I) may slow nucleophilic substitution but reduce elimination byproducts. Systematic analysis involves:

  • Kinetic studies : Monitor reaction progress via HPLC (e.g., Newcrom R1 column, 70:30 MeOH/H₂O mobile phase) .
  • Computational modeling : DFT calculations predict substituent effects on transition-state energies.
    In the synthesis of 2-(3-(4-bromo-3,5-dimethylphenol)propoxy)tetrahydro-2H-pyran, yields improved from 60% to 85% by replacing KOH with NaH in DMSO .

What are the critical safety considerations for handling this compound in laboratory settings?

Basic Research Question
Safety protocols are derived from analogs like 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran and tetrahydro-2H-pyran-2-one :

  • PPE : Nitrile gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation (P260 precaution) .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent iodine degradation.
  • Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols.

What mechanistic insights explain the iodination step in synthesizing this compound?

Advanced Research Question
The iodination mechanism likely proceeds via an oxidative pathway. For 4-iodo-THP derivatives, iodine (I₂) reacts with the hydroxyl precursor in the presence of H₂O₂, generating hypoiodous acid (HOI) as the active iodinating agent . Key steps include:

Oxidation : H₂O₂ converts I⁻ to HOI.

Electrophilic substitution : HOI attacks the electron-rich ethoxy oxygen, forming the iodoethoxy group.
Isotopic labeling studies (e.g., ¹²⁵I tracking) and kinetic isotope effects (KIE) can validate this pathway.

How can HPLC methods be optimized for purity analysis of this compound?

Basic Research Question
Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection (λ = 254 nm) is effective. Method parameters include:

  • Mobile phase : Gradient of acetonitrile/water (60:40 to 90:10 over 20 min).
  • Flow rate : 1.0 mL/min.
  • Retention time : ~12–15 min (calibrated against brominated analogs) .
    For quantification, external calibration curves using high-purity standards (≥95%) are recommended.

What role do protecting groups play in the functionalization of tetrahydropyran derivatives?

Advanced Research Question
The THP group acts as a transient protecting group for hydroxyls, enabling selective functionalization. For example, in multi-step syntheses, THP ethers stabilize intermediates during Grignard or cross-coupling reactions. Deprotection is achieved via acidic hydrolysis (e.g., HCl/MeOH, 0°C) . Case studies on 2-(4-methylphenoxy)tetrahydro-2H-pyran demonstrate >90% recovery of free alcohols post-deprotection .

How does the electronic nature of substituents influence the reactivity of THP derivatives in cross-coupling reactions?

Advanced Research Question
Electron-deficient groups (e.g., -I, -Br) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. For example, 2-(4-bromophenethoxy)tetrahydro-2H-pyran undergoes Pd-catalyzed coupling with arylboronic acids at 80°C, yielding biaryl derivatives with >80% efficiency . In contrast, electron-donating groups (e.g., -OMe) require harsher conditions (e.g., 110°C, microwave irradiation) .

What computational tools aid in predicting the stability and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. For example:

  • Iodine lability : The C-I bond energy (~200 kJ/mol) predicts susceptibility to hydrolysis.
  • Conformational analysis : Chair vs. boat conformations of the THP ring influence reactivity (ΔG ≈ 5–10 kJ/mol) .
    Software like Gaussian or ORCA, combined with crystallographic data from analogs (e.g., 2-(2-methoxyethoxy)-THP ), validates these predictions.

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